molecular formula C14H19N B099769 2,4-diethyl-2-methyl-1H-quinoline CAS No. 19423-03-1

2,4-diethyl-2-methyl-1H-quinoline

Cat. No. B099769
CAS RN: 19423-03-1
M. Wt: 201.31 g/mol
InChI Key: WRGWVXRANTWQOG-UHFFFAOYSA-N
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Description

“2,4-diethyl-2-methyl-1H-quinoline” is a derivative of quinoline, a nitrogen-containing heterocyclic compound . Quinoline and its derivatives are essential in several pharmacologically active compounds due to their various applications in medicinal and industrial chemistry . They are a vital scaffold for leads in drug discovery and play a major role in the field of medicinal chemistry .


Synthesis Analysis

Quinoline and its derivatives can be synthesized through various protocols reported in the literature . These include classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . The specific chemical reactions of “2,4-diethyl-2-methyl-1H-quinoline” are not directly available from the search results.

Future Directions

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, the quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . So, the future directions could involve the development of new synthesis protocols and the exploration of new biological and pharmaceutical activities of quinoline derivatives.

properties

IUPAC Name

2,4-diethyl-2-methyl-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-4-11-10-14(3,5-2)15-13-9-7-6-8-12(11)13/h6-10,15H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGWVXRANTWQOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(NC2=CC=CC=C21)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60941147
Record name 2,4-Diethyl-2-methyl-1,2-dihydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-diethyl-2-methyl-1H-quinoline

CAS RN

19423-03-1
Record name 2,4-Diethyl-1,2-dihydro-2-methylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019423031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Diethyl-2-methyl-1,2-dihydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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